molecular formula C14H19N3O3S B11007879 2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11007879
M. Wt: 309.39 g/mol
InChI Key: YVAMGQKKQLFGDL-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazole ring, and various functional groups that contribute to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, including the formation of the furan and thiazole rings, followed by the introduction of the amino and carboxamide groups. The synthetic route typically starts with the preparation of the furan ring, which can be achieved through the cyclization of appropriate precursors. The thiazole ring is then synthesized using a similar cyclization process.

Chemical Reactions Analysis

2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H19N3O3S/c1-10-12(13(18)15-6-4-7-19-2)21-14(17-10)16-9-11-5-3-8-20-11/h3,5,8H,4,6-7,9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

YVAMGQKKQLFGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCCCOC

Origin of Product

United States

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